REACTION_CXSMILES
|
C(N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1)C.[C:16]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([S:28]([NH2:31])(=[O:30])=[O:29])[CH:26]=2)[CH2:21][CH2:20]1)(=O)[CH3:17]>>[CH2:16]([N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([S:28]([NH2:31])(=[O:29])=[O:30])[CH:26]=2)[CH2:21][CH2:20]1)[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC=C(C=C12)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCC2=CC=C(C=C12)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |